2-{1-ethyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide
Overview
Description
2-{1-ethyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an imidazolidinone core, a pyrrolidinone moiety, and a fluorophenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-ethyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the pyrrolidinone and fluorophenyl groups. Common reagents used in these reactions include ethylamine, benzyl chloride, and fluorobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems and advanced analytical techniques ensures the consistent quality and scalability of the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{1-ethyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{1-ethyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{1-ethyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine moiety and exhibit similar biological activities.
Imidazolidinone derivatives: Compounds with the imidazolidinone core have comparable chemical properties and reactivity.
Fluorophenyl compounds: These compounds contain the fluorophenyl group, contributing to their unique chemical and biological characteristics.
Uniqueness
2-{1-ethyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide stands out due to its combination of structural features, which confer distinct reactivity and potential applications. The presence of the thioxoimidazolidinone and fluorophenyl groups enhances its versatility and makes it a valuable compound for various scientific research endeavors.
Properties
IUPAC Name |
2-[1-ethyl-5-oxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3S/c1-2-27-23(32)20(14-21(30)26-18-9-7-17(25)8-10-18)29(24(27)33)15-16-5-11-19(12-6-16)28-13-3-4-22(28)31/h5-12,20H,2-4,13-15H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUHTKAHMXLVQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)N3CCCC3=O)CC(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.